Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups in this molecule makes it a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylphenylpiperazine with a suitable propylamine derivative, followed by cyclization with a thioxoquinazoline precursor. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring environmental compliance through green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic ring and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with various biomolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazoline core can bind to enzymes and receptors, modulating their activity. The piperazine moiety enhances its ability to cross biological membranes and interact with neurotransmitter systems. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other quinazoline-based compounds with similar structures and biological activities.
Piperazine Derivatives: Compounds containing the piperazine ring, known for their pharmacological properties.
Thioxoquinazoline Derivatives: Molecules with the thioxoquinazoline core, exhibiting diverse biological activities.
Uniqueness
Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C28H35N5O4S |
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Molecular Weight |
537.7 g/mol |
IUPAC Name |
methyl 3-[3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C28H35N5O4S/c1-19-5-6-20(2)24(17-19)32-15-13-31(14-16-32)11-4-10-29-25(34)9-12-33-26(35)22-8-7-21(27(36)37-3)18-23(22)30-28(33)38/h5-8,17-18H,4,9-16H2,1-3H3,(H,29,34)(H,30,38) |
InChI Key |
MOUOTTYQOPRLSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Origin of Product |
United States |
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